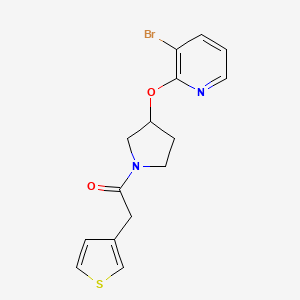
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound of interest in various fields of chemistry and biology. Characterized by the presence of bromopyridine, pyrrolidine, and thiophene groups, this compound exhibits unique chemical properties that make it significant in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step synthesis. One common method includes:
Bromination: Introduction of the bromine atom to the pyridine ring, often achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrrolidine Derivative: Reaction of pyrrolidine with an appropriate alkylating agent, such as 2-bromoethanol.
Thiophene Coupling: Coupling of the thiophene group to the ethanone moiety through Friedel-Crafts acylation using thiophene and an acyl chloride under acidic conditions.
Industrial Production Methods: For large-scale industrial production, the process may be optimized using automated flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are finely tuned to maximize the output.
化学反応の分析
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Often with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen replacement or nucleophilic substitution using reagents like NaOH or NaCN.
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: NaOH, NaCN.
Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products Formed: Products vary based on the reaction type but commonly include derivatives with modified functional groups, such as hydroxyl, amino, or halogen substituents.
科学的研究の応用
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Utilized in the synthesis of more complex molecules, often serving as a building block in organic synthesis.
Biology: Potential bioactive compound investigated for its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Applied in the development of materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity. The precise pathways include binding to active sites or modifying the structure of biomolecules, which can result in biological effects like inhibition of enzymatic activity or cell signaling disruption.
類似化合物との比較
When compared to similar compounds like 1-(3-(4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(furan-3-yl)ethanone or 1-(3-(2-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, the unique bromine and thiophene groups in 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone contribute to its distinct chemical and biological properties
By comparing these similar compounds, researchers can better understand the distinct characteristics that this compound offers, particularly in terms of reactivity and bioactivity.
特性
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-13-2-1-5-17-15(13)20-12-3-6-18(9-12)14(19)8-11-4-7-21-10-11/h1-2,4-5,7,10,12H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDAFZHPULLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2967500.png)
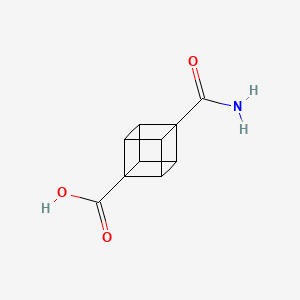
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2967505.png)
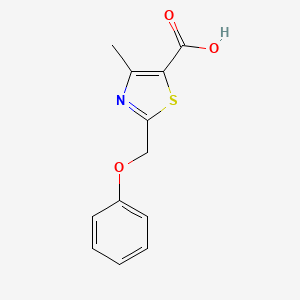
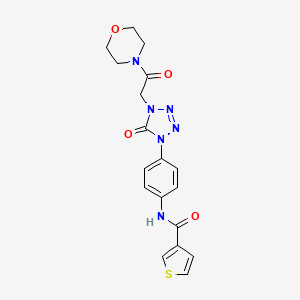
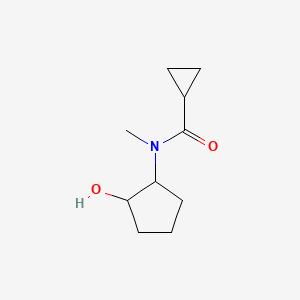

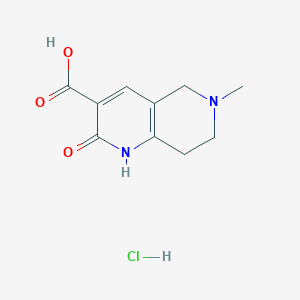
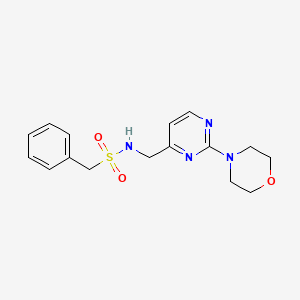
![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)
